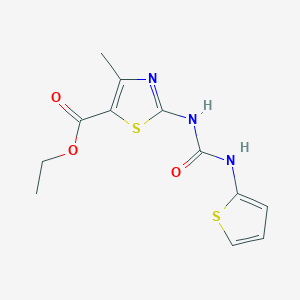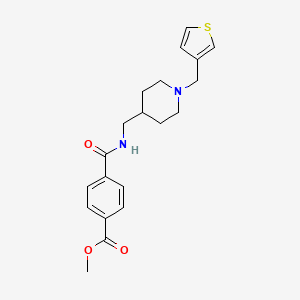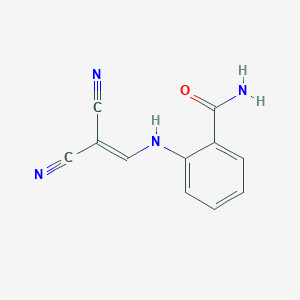
2-(2,2-Dicyanoethenylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dicyanoethenylamino)benzamide, also known as DCNEB, is a dicyanoamine compound that has been widely used in scientific research for various purposes. DCNEB is a small molecule that can be used as a ligand in coordination chemistry, and can also be used as a reagent in organic synthesis. DCNEB has been studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Benzamide compounds, including 2-(2,2-Dicyanoethenylamino)benzamide, have been found to exhibit antioxidant activity . They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have even shown more effective antioxidant activity compared to standards .
Antibacterial Activity
Benzamides have been studied for their antibacterial properties . In vitro antibacterial activity tests have been conducted against three gram-positive bacteria and three gram-negative bacteria . The results suggest that benzamides could potentially be used in the development of new antibacterial agents .
Antimicrobial Activity
2-Aminobenzamide derivatives, which include 2-(2,2-Dicyanoethenylamino)benzamide, have been synthesized and tested for their antimicrobial activity . These compounds have shown growth inhibitory activity against different bacteria and fungi . One compound was found to exhibit excellent antifungal activity against Aspergillus fumigatus, more potent than the standard Clotrimazole .
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . Their unique physicochemical properties and special reactivity features make them valuable in this field .
Industrial Applications
Amide compounds are also used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . Their widespread structural compounds are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mecanismo De Acción
Target of Action
Benzamide derivatives have been found to exhibit a broad range of biological activities, including anticancer and antifungal properties . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific context.
Mode of Action
For instance, some benzamides have been found to inhibit fungal lipid-transfer proteins , while others have shown anticancer activity through multiple enzyme targets .
Biochemical Pathways
For instance, in the context of anticancer activity, benzamides may affect pathways related to cell proliferation and apoptosis .
Result of Action
For instance, in the context of anticancer activity, benzamides may induce apoptosis or inhibit cell proliferation .
Propiedades
IUPAC Name |
2-(2,2-dicyanoethenylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-8(6-13)7-15-10-4-2-1-3-9(10)11(14)16/h1-4,7,15H,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJLELUSFNKMCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dicyanoethenylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2412088.png)
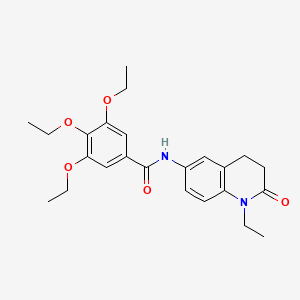
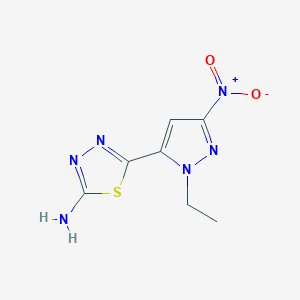
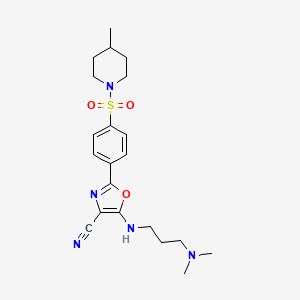
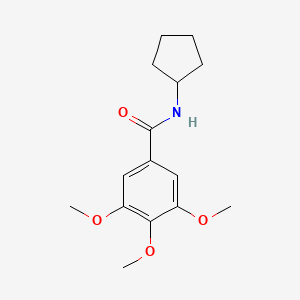
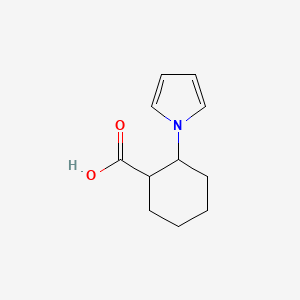
![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)
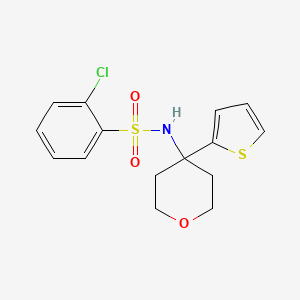
![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)
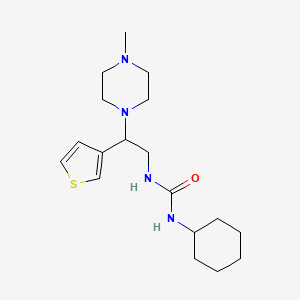
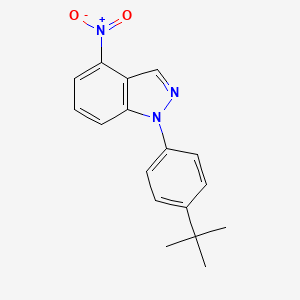
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)
